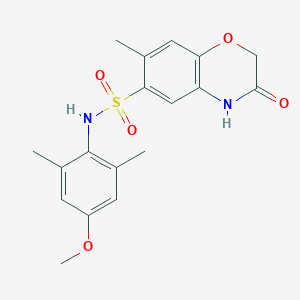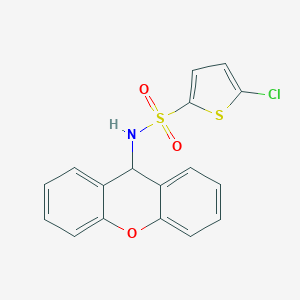
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as MDL-28170, is a potent and selective inhibitor of the proteasome. Proteasomes are large protein complexes that play a critical role in the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of the proteasome has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and neurodegenerative disorders.
作用机制
MDL-28170 acts by binding to the catalytic site of the proteasome, inhibiting its function and leading to the accumulation of intracellular proteins. This accumulation can lead to apoptosis in cancer cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its effects on the proteasome, MDL-28170 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cell proliferation, as well as to induce the expression of heat shock proteins that protect cells from stress.
实验室实验的优点和局限性
MDL-28170 is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in various cellular processes. However, its use in lab experiments can be limited by its relatively high cost and the need for specialized equipment and expertise.
未来方向
There are several potential future directions for research on MDL-28170. One area of interest is the development of more potent and selective proteasome inhibitors for use in cancer and other diseases. Another area of research is the identification of biomarkers that can predict response to proteasome inhibitors, which could help to personalize treatment for individual patients. Finally, there is interest in exploring the potential use of proteasome inhibitors in combination with other therapies, such as immunotherapy or chemotherapy, to enhance their effectiveness.
合成方法
MDL-28170 can be synthesized through a multistep process starting with the reaction of 4-methoxy-2,6-dimethylphenol with chlorosulfonic acid to form the corresponding sulfonic acid derivative. This is then reacted with 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid to form the sulfonamide product.
科学研究应用
MDL-28170 has been extensively studied for its therapeutic potential in various diseases. In cancer, it has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. It has also been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus, as well as neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide |
|---|---|
分子式 |
C18H20N2O5S |
分子量 |
376.4 g/mol |
IUPAC 名称 |
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C18H20N2O5S/c1-10-7-15-14(19-17(21)9-25-15)8-16(10)26(22,23)20-18-11(2)5-13(24-4)6-12(18)3/h5-8,20H,9H2,1-4H3,(H,19,21) |
InChI 键 |
FMVKZIZQBCKGOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2C)OCC(=O)N3)C)OC |
规范 SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2C)OCC(=O)N3)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)


![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)